2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Medicinal Chemistry Drug Design Physicochemical Properties

2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS 309933-59-3) is an aromatic aldehyde with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol. It is characterized by a phenyl ring substituted with a methoxy group (-OCH3) at the 2-position, a nitro group (-NO2) at the 4-position, and an acetaldehyde side chain (-CH2CHO).

Molecular Formula C9H9NO4
Molecular Weight 195.174
CAS No. 309933-59-3
Cat. No. B3003616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxy-4-nitrophenyl)acetaldehyde
CAS309933-59-3
Molecular FormulaC9H9NO4
Molecular Weight195.174
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])CC=O
InChIInChI=1S/C9H9NO4/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11/h2-3,5-6H,4H2,1H3
InChIKeyMLEKROSNZHQSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS 309933-59-3) Technical Profile for Research Procurement


2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS 309933-59-3) is an aromatic aldehyde with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is characterized by a phenyl ring substituted with a methoxy group (-OCH3) at the 2-position, a nitro group (-NO2) at the 4-position, and an acetaldehyde side chain (-CH2CHO) [1]. This compound is primarily used as a versatile building block in organic synthesis and medicinal chemistry research .

Why 2-(2-Methoxy-4-nitrophenyl)acetaldehyde Cannot Be Replaced by Common Analogs in Research


Substituting 2-(2-Methoxy-4-nitrophenyl)acetaldehyde with simpler analogs like (4-nitrophenyl)acetaldehyde or (2-methoxyphenyl)acetaldehyde leads to significant changes in physicochemical properties, reactivity, and biological target engagement [1][2]. The unique ortho-methoxy and para-nitro substitution pattern on the phenyl ring creates a distinct electron density profile and steric environment that cannot be replicated by mono-substituted alternatives . This specific substitution pattern has been validated in the synthesis of key pharmaceutical intermediates, such as 5-(2-methoxy-4-nitrophenyl)oxazole, a precursor to the hepatitis C drug candidate VX-497 (merimepodib), where the compound's precise structure is essential for successful downstream transformations [3].

Quantitative Differentiation Evidence for 2-(2-Methoxy-4-nitrophenyl)acetaldehyde Versus Analogs


Enhanced Lipophilicity (XLogP3) Drives Differential Membrane Permeability

The target compound exhibits a higher computed lipophilicity (XLogP3 = 1.9) compared to the mono-substituted analog (4-nitrophenyl)acetaldehyde (XLogP3 = 1.5) [1][2]. This difference of +0.4 log units, driven by the addition of the 2-methoxy group, is expected to result in approximately a 2.5-fold increase in membrane permeability based on established QSAR relationships for passive diffusion [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Increased Molecular Weight and Polar Surface Area Impact Biological Interactions

2-(2-Methoxy-4-nitrophenyl)acetaldehyde has a molecular weight of 195.17 g/mol, which is 30.02 g/mol (18.2%) greater than the analog (4-nitrophenyl)acetaldehyde (165.15 g/mol) [1][2]. This increase is due to the additional methoxy substituent, which also increases the topological polar surface area (tPSA) from 62.9 Ų to an estimated 72.1 Ų .

Medicinal Chemistry Target Engagement Molecular Properties

Validated Synthetic Utility as a Precursor to Pharmaceutical Intermediate VX-497

2-(2-Methoxy-4-nitrophenyl)acetaldehyde has been specifically utilized as a key starting material in the multigram synthesis of 5-(2-methoxy-4-nitrophenyl)oxazole, a critical intermediate for the preparation of the hepatitis C drug candidate VX-497 (merimepodib) [1]. The reported synthetic route achieved the desired oxazole in 75% overall yield and >95% purity from the commercially available aldehyde precursor [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Commercial Availability and Purity Specifications for Research Procurement

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is commercially available from multiple reputable suppliers with purity specifications ranging from 97% to 98% [1]. This level of availability and quality control supports reproducible research outcomes compared to less common analogs, which may require custom synthesis or have lower purity standards .

Chemical Sourcing Quality Control Research Supplies

Optimal Research Applications for 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS 309933-59-3)


Synthesis of Oxazole-Containing Pharmaceutical Intermediates

The validated synthetic route to 5-(2-methoxy-4-nitrophenyl)oxazole, a key intermediate for VX-497, demonstrates the utility of this aldehyde in preparing complex heterocycles for antiviral drug discovery programs [1][2]. Researchers can leverage the established two-step protocol (palladium-catalyzed formylation followed by TosMIC condensation) to efficiently access oxazole scaffolds with high yield and purity [2].

Development of Aldehyde Dehydrogenase (ALDH) Inhibitors

The 2-methoxy-4-nitrophenyl motif is a privileged substructure in novel ALDH inhibitors currently under investigation for cancer therapy and metabolic diseases [3]. The aldehyde functionality in 2-(2-Methoxy-4-nitrophenyl)acetaldehyde provides a reactive handle for covalent modification of the enzyme active site, while the nitro group can serve as a precursor for further functionalization to optimize potency and selectivity profiles [4].

Synthesis of Conjugated Enal Systems for Drug Delivery

The electron-deficient nature of the nitro group in 2-(2-Methoxy-4-nitrophenyl)acetaldehyde facilitates catalytic transformations to generate conjugated enal systems . These extended π-systems have potential applications in the design of novel drug delivery vehicles or photoactive materials .

Building Block for Diversity-Oriented Synthesis

With orthogonal reactive handles (aldehyde, methoxy, and nitro groups), 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a versatile building block for generating structurally diverse libraries . The aldehyde can undergo nucleophilic additions, condensations, or oxidations, while the nitro group can be reduced to an amine for further elaboration, enabling rapid exploration of chemical space in medicinal chemistry campaigns .

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